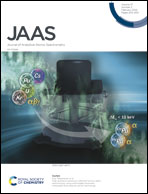Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9920700539
Abstract
A discharge lamp was constructed as an excitation source for the determination of trace elements in small samples by atomic emission spectrometry. A graphite cup, in which an aliquot (10 mg) of sample solution or powder was loaded, was located in a stainless-steel cylinder. An r.f. discharge was formed between the graphite cup and the grounded cylinder under a reduced pressure of argon. Concurrently with the formation of the plasma, the graphite cup was heated to about 1900 °C owing to the r.f. power dissipation. As a result, the sample was thermally vaporized and/or atomized, and subsequently excited to emit radiation in the discharge plasma surrounding the graphite cup. Basic characteristics were studied in conjunction with the analytical performance. The matrix effect of sodium was tested and found to be negligible in the determination of copper in the presence of up to a 1000-fold excess of sodium. A linear dynamic range of the calibration graph was obtained over about four orders of magnitude of analyte mass. The discharge lamp was applied to the direct determination of copper, zinc and chlorine in National Institute of Standards and Technology Standard Reference Materials of biological samples.
Recommended Literature
- [1] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [2] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [3] Structural design of graphene for use in electrochemical energy storage devices†
- [4] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [5] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [6] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [7] Contents list
- [8] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [9] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [10] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides










